An In-Depth Technical Guide to the Synthesis and Characterization of Oseltamivir (Neuraminidase Inhibitor)
An In-Depth Technical Guide to the Synthesis and Characterization of Oseltamivir (Neuraminidase Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Oseltamivir, a potent and selective inhibitor of the influenza virus neuraminidase enzyme. Marketed under the trade name Tamiflu®, Oseltamivir is a crucial antiviral agent for the treatment and prophylaxis of influenza A and B infections.[1][2][3] This document details various synthetic routes, experimental protocols, and characterization data to support researchers and drug development professionals in this field.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on two primary surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[4] While HA facilitates viral entry into host cells, NA is a glycoside hydrolase enzyme essential for the release of newly formed virus particles from infected cells.[5][6] NA achieves this by cleaving terminal sialic acid residues from glycoconjugates on the host cell surface and the virions themselves, preventing viral aggregation and promoting spread.[5][6]
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[3][4] This active metabolite is a competitive inhibitor of the neuraminidase enzyme, mimicking the natural substrate, sialic acid.[5][7] By binding to the highly conserved active site of neuraminidase, oseltamivir carboxylate blocks its enzymatic activity, leading to the aggregation of virions at the cell surface and halting the spread of infection.[4][5]
Synthesis of Oseltamivir
The total synthesis of oseltamivir is a significant challenge due to the presence of three stereocenters in the molecule.[1][8] Various synthetic strategies have been developed, with the most commercially prominent routes starting from naturally occurring chiral precursors such as (-)-shikimic acid and (-)-quinic acid.[1][8]
The industrial production of oseltamivir has historically relied on (-)-shikimic acid, which can be sourced from Chinese star anise or produced through fermentation using recombinant E. coli.[8][9] This route is well-established and provides the desired stereoisomer.
A concise and practical synthesis of oseltamivir phosphate from (-)-shikimic acid has been reported with an overall yield of 47% over eight steps.[9][10] Key transformations in a common synthetic pathway include:
-
Esterification and Mesylation: (-)-Shikimic acid is first converted to its ethyl ester, followed by mesylation of the hydroxyl groups to form a trimesylate intermediate.[9]
-
Azide Introduction: The C-3 mesyl group is displaced by an azide nucleophile with high regioselectivity and stereoselectivity.[10]
-
Epoxide Formation: Treatment with a base leads to the formation of a key epoxide intermediate.[8]
-
Epoxide Opening: The epoxide is opened with an azide, introducing the second nitrogen functionality.[1]
-
Reduction and Acetylation: The azido groups are reduced to amines, followed by selective acetylation of the C-5 amino group.[11]
-
Phosphate Salt Formation: The final step involves the formation of the phosphate salt to yield oseltamivir phosphate.[11]
To address the reliance on shikimic acid, several alternative synthetic routes have been developed, including:
-
Diels-Alder Approaches: Utilizing a Diels-Alder reaction between furan and ethyl acrylate to construct the cyclohexene core.[8]
-
From (-)-Quinic Acid: Another naturally available starting material, though this route is often longer and provides lower yields compared to the shikimic acid route.[8][12]
-
Catalytic Asymmetric Synthesis: Routes starting from simple, achiral materials using catalytic asymmetric reactions to establish the required stereochemistry.[13][14]
The following diagram illustrates a generalized workflow for the synthesis of oseltamivir from (-)-shikimic acid.
Caption: Generalized workflow for oseltamivir synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of oseltamivir.
Table 1: Synthesis Yields for an Optimized Route from (-)-Shikimic Acid [9][10]
| Step | Product | Yield (%) |
| Esterification & Mesylation | Trimesylate Intermediate | 93 |
| Azide Displacement & Aziridination | Aziridine Intermediate | 85 |
| Aziridine Opening & Rearrangement | Allylic Amine Intermediate | 80 |
| Reduction, Acetylation & Salt Formation | Oseltamivir Phosphate | 75 |
| Overall Yield | Oseltamivir Phosphate | ~47 |
Table 2: In Vitro Neuraminidase Inhibition (IC₅₀) [15][16]
| Neuraminidase Subtype | Oseltamivir Carboxylate IC₅₀ (nM) |
| Influenza A (H1N1) | 0.25 ± 0.34 |
| Influenza A (H3N2) | 0.96 |
| Influenza B | 60 |
Table 3: Pharmacokinetic Properties of Oseltamivir [3]
| Parameter | Value |
| Oral Bioavailability | ~80% |
| Protein Binding (Oseltamivir) | 42% |
| Protein Binding (Carboxylate) | Negligible |
| Volume of Distribution | 23-26 Liters |
| Primary Metabolism | Hepatic Esterases |
| Elimination | Renal Excretion (>99%) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of oseltamivir.
This protocol describes the nucleophilic opening of an epoxide intermediate with sodium azide.
-
Dissolution: Dissolve the epoxide intermediate in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium azide and ammonium chloride.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude azido alcohol.
This assay quantifies the inhibitory activity of oseltamivir carboxylate against influenza neuraminidase.
-
Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer.
-
Pre-incubation: Mix equal volumes of the diluted inhibitor and a specific influenza neuraminidase in a 96-well plate and pre-incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Termination: Stop the reaction by adding a stop solution.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This cell-based assay determines the effective concentration of oseltamivir required to inhibit viral replication.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayer and infect with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing various concentrations of oseltamivir.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours until viral plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) as the concentration of oseltamivir that reduces the number of plaques by 50% compared to the untreated control.
Mechanism of Action and Signaling Pathway
The mechanism of action of oseltamivir is centered on the competitive inhibition of the neuraminidase enzyme, which is crucial for the release of progeny virions. The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the point of inhibition by oseltamivir.
Caption: Inhibition of viral release by oseltamivir.
Conclusion
Oseltamivir remains a cornerstone in the management of influenza infections. Its efficacy is rooted in the targeted inhibition of the viral neuraminidase enzyme, a mechanism that has been extensively studied and characterized. The synthesis of oseltamivir, particularly from (-)-shikimic acid, represents a significant achievement in pharmaceutical chemistry. This guide provides a foundational understanding of the synthesis, characterization, and mechanism of action of oseltamivir, intended to aid researchers and professionals in the ongoing development of novel anti-influenza therapeutics.
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- 10. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. york.ac.uk [york.ac.uk]
- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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